molecular formula C10H14FN B1388162 (4-Fluoro-3-isopropylphenyl)methanamine CAS No. 1112179-28-8

(4-Fluoro-3-isopropylphenyl)methanamine

Cat. No. B1388162
M. Wt: 167.22 g/mol
InChI Key: AIYMDQHZXUSGRO-UHFFFAOYSA-N
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Description

“(4-Fluoro-3-isopropylphenyl)methanamine” is a chemical compound with the linear formula C10H15N1Cl1F1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The molecular structure of “(4-Fluoro-3-isopropylphenyl)methanamine” can be represented by the SMILES string FC1=CC=C (CN)C=C1C ©C.Cl . The InChI key for this compound is ZAKQIRKZERRQFC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(4-Fluoro-3-isopropylphenyl)methanamine” is a solid . The flash point is not applicable . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Safety And Hazards

This compound has been classified as Eye Irritant 2 and Skin Sensitizer 1 . The safety information includes the following precautionary statements: P261 - Avoid breathing dust/fume/gas/mist/vapours/spray; P264 - Wash thoroughly after handling; P272 - Contaminated work clothing should not be allowed out of the workplace; P280 - Wear protective gloves/protective clothing/eye protection/face protection; P302 + P352 - IF ON SKIN: Wash with plenty of soap and water; P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

(4-fluoro-3-propan-2-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-7(2)9-5-8(6-12)3-4-10(9)11/h3-5,7H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYMDQHZXUSGRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653916
Record name 1-[4-Fluoro-3-(propan-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoro-3-isopropylphenyl)methanamine

CAS RN

1112179-28-8
Record name 1-[4-Fluoro-3-(propan-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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